molecular formula C24H21F6N3O3S B2728279 5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1031248-43-7

5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2728279
M. Wt: 545.5
InChI Key: XYZLUZUVCXDWME-UHFFFAOYSA-N
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Description

5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C24H21F6N3O3S and its molecular weight is 545.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antiviral Activities

Several studies have shown that compounds with structural similarities to the subject chemical exhibit significant antibacterial and antiviral properties. For instance, sulfur-linked bis and tris heterocycles, including those with quinazoline frameworks, have been synthesized and demonstrated potential antibacterial activity against various strains such as Staphylococcus aureus (Reddy et al., 2017). Additionally, certain quinazoline derivatives have been identified for their antiviral efficacy, particularly against respiratory viruses and biodefense-related pathogens, showcasing the therapeutic potential of these compounds in controlling viral infections (Selvam et al., 2007).

Antitumor and Cytotoxic Activities

Quinazoline derivatives have also been explored for their antitumor properties. A study by Georgey (2014) on imidazoquinazoline derivatives revealed some compounds as potential candidates for treating human mammary carcinoma, emphasizing the role of such chemicals in developing new anticancer agents (Georgey, 2014). Similarly, Markosyan et al. (2015) found that certain 2-sulfanyl-substituted quinazolinones exhibited significant anti-monoamine oxidase and antitumor activity, suggesting their usefulness in designing drugs with specific biological targets (Markosyan et al., 2015).

Insecticidal Efficacy

Beyond their biomedical applications, quinazoline derivatives have demonstrated utility in agricultural contexts as well. El-Shahawi et al. (2016) synthesized novel bis quinazolinone derivatives and assessed their insecticidal efficacy, highlighting the potential of these compounds in pest control strategies (El-Shahawi et al., 2016).

Chemical Synthesis and Modification

The compound's structural complexity allows for diverse chemical modifications, offering a broad range of applications in synthetic chemistry. Studies have explored its use as a core structure for synthesizing novel heterocyclic compounds with potential biological activities. For example, novel synthesis techniques under microwave irradiation have facilitated the development of diverse quinazoline derivatives, underscoring the adaptability of this chemical scaffold in medicinal chemistry (Fares et al., 2020).

properties

IUPAC Name

5-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F6N3O3S/c1-11(2)19-21(34)32-20-15-8-17(35-3)18(36-4)9-16(15)31-22(33(19)20)37-10-12-5-13(23(25,26)27)7-14(6-12)24(28,29)30/h5-9,11,19H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZLUZUVCXDWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

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